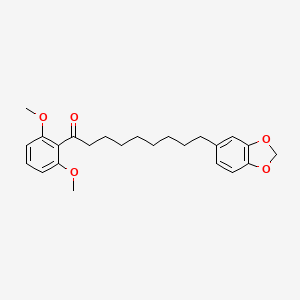![molecular formula C21H18N2O2S B14307845 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide CAS No. 113518-45-9](/img/structure/B14307845.png)
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a phenanthridinyl group with a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the phenanthridinyl and methylbenzenesulfonamide intermediates. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The phenanthridinyl group may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide moiety may inhibit enzymes involved in critical biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: A simpler sulfonamide compound with similar chemical properties.
Phenanthridine: A parent compound of the phenanthridinyl group, known for its biological activity.
Uniqueness
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide is unique due to its combination of a phenanthridinyl group and a methylbenzenesulfonamide moiety. This structural complexity enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
113518-45-9 |
|---|---|
Molecular Formula |
C21H18N2O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-methyl-N-(phenanthridin-6-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O2S/c1-15-10-12-16(13-11-15)26(24,25)22-14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23-21/h2-13,22H,14H2,1H3 |
InChI Key |
BBGXIZKSLJVIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


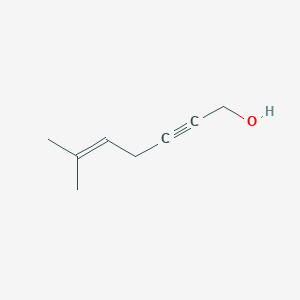

![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
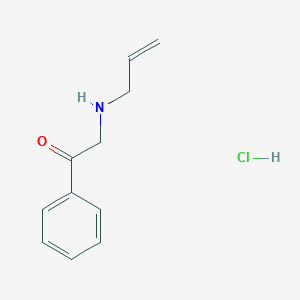

![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
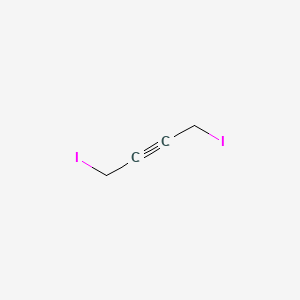
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
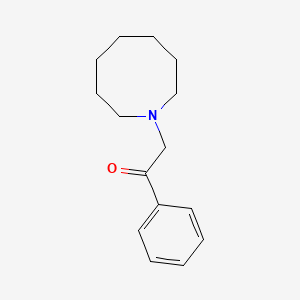
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)

